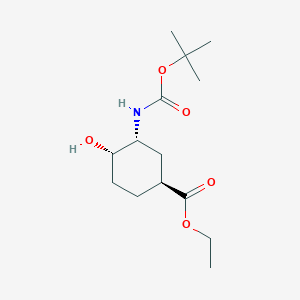

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate

Descripción

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₄H₂₅NO₅ | |

| Molecular weight | 287.35 g/mol | |

| IUPAC name | ethyl (1S,3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |

| SMILES notation | CCOC(=O)[C@H]1CCC@HO |

Propiedades

Fórmula molecular |

C14H25NO5 |

|---|---|

Peso molecular |

287.35 g/mol |

Nombre IUPAC |

ethyl (1S,3R,4S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11-/m0/s1 |

Clave InChI |

YFFMJGAVWORNIZ-AXFHLTTASA-N |

SMILES isomérico |

CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)O |

SMILES canónico |

CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O |

Origen del producto |

United States |

Métodos De Preparación

Starting Material and Amino Group Introduction

A common precursor is a cyclohexane derivative bearing a hydroxy group and a carboxylic acid or ester functionality. The amino group at the 3-position is introduced by:

Amination of a hydroxycyclohexanecarboxylate:

For example, conversion of a 3-hydroxycyclohexanecarboxylate to the corresponding 3-amino derivative can be achieved by nucleophilic substitution or reductive amination methods.Reduction of azido intermediates:

Azides can be introduced at the 3-position and subsequently reduced to amines, which are then Boc-protected.

Boc Protection of the Amino Group

Hydroxy Group Introduction and Stereocontrol

Esterification to Form Ethyl Ester

- The carboxylic acid at the 1-position is esterified with ethanol under acidic or catalytic conditions (e.g., sulfuric acid or acid resin catalysts) to yield the ethyl ester.

- Alternatively, ethyl esters can be introduced earlier in the synthesis and carried through subsequent steps.

Representative Synthetic Procedure (Literature-Based)

Research Findings and Notes

- The stereochemistry of the product is confirmed by NMR, IR, and mass spectrometry, with characteristic signals for Boc (tert-butyl group), hydroxy, and ethyl ester groups.

- The Boc protection is stable under neutral and mildly basic conditions but can be removed under acidic conditions if needed for further functionalization.

- The hydroxy group at the 4-position is essential for biological activity in related compounds and must be preserved during synthesis.

- The ethyl ester provides solubility and reactivity advantages for further synthetic transformations or biological testing.

Summary Table of Key Physical and Chemical Data

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions, particularly when deprotected.

Common Reagents and Conditions

Oxidation: PCC, dichloromethane (DCM) as solvent.

Reduction: LiAlH4, ether as solvent.

Substitution: Various nucleophiles, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is utilized in the development of pharmaceutical agents. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Case Study : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential as an antitumor agent .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for the preparation of more complex molecules. Its ability to undergo various chemical reactions—such as amide formation and cyclization—makes it an essential intermediate in synthetic pathways.

| Reaction Type | Description | Example Product |

|---|---|---|

| Amide Formation | Reacts with carboxylic acids to form amides | N-substituted derivatives |

| Cyclization | Facilitates the formation of cyclic compounds | New cyclic amino acids |

| Functional Group Modification | Modifies existing functional groups | Enhanced bioactive compounds |

Biochemistry

In biochemistry, the compound can be used to study enzyme mechanisms and protein interactions. Its structural analogs can serve as inhibitors or substrates for various enzymes, providing insights into metabolic pathways.

Example Application : The compound's derivatives have been employed to investigate the activity of enzymes involved in amino acid metabolism, which could lead to advancements in understanding metabolic disorders .

Drug Delivery Systems

Recent studies have explored the use of ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate in drug delivery systems. Its ability to form stable complexes with drugs enhances solubility and bioavailability.

Research Findings : Formulations incorporating this compound have demonstrated improved pharmacokinetic profiles for poorly soluble drugs, indicating its potential application in pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal an active amine, which can then interact with biological targets through hydrogen bonding, ionic interactions, and covalent bonding.

Comparación Con Compuestos Similares

Azido-Substituted Analog

Compound: Ethyl (1S,3R,4S)-4-azido-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate (CAS 365997-34-8)

Amino-Oxalate Salt

Compound: (1S,3R,4S)-Ethyl 4-amino-3-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate oxalate (CAS 480449-84-1)

- Molecular Formula : C₁₄H₂₆N₂O₄ (free base)

- Molecular Weight : 286.37 g/mol (free base)

- Key Differences: Functional Group: Free amino (–NH₂) replaces hydroxyl, stabilized as an oxalate salt. Solubility: Enhanced solubility in polar solvents due to ionic nature. Applications: Reactant for oxadiazole derivatives with pharmaceutical relevance .

Stereoisomeric Variant

Compound: Ethyl (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate (CAS 1392745-22-0)

Fluoro-Substituted Analog

Compound : Ethyl (1S,3S,4S)-4-fluoro-3-hydroxycyclohexane-1-carboxylate (CAS 2165650-19-9)

- Molecular Formula : C₉H₁₅FO₃

- Molecular Weight : 202.22 g/mol

- Key Differences: Substituent: Fluorine replaces the Boc-amino group. Electron Effects: Increased electronegativity may enhance metabolic stability. Applications: Potential use in fluorine-containing pharmaceuticals.

Comparative Analysis of Key Properties

Actividad Biológica

Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with several functional groups, including:

- Ethyl ester group

- tert-butoxycarbonyl (Boc) protected amino group

- Hydroxyl group

These components contribute to its reactivity and biological interactions. The hydroxyl group enhances solubility and allows for hydrogen bonding with biological molecules, while the Boc protection can be removed to reveal a free amine that can participate in various interactions .

The biological activity of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate is primarily attributed to:

- Hydrogen Bonding : The free amine formed after Boc deprotection can engage in hydrogen bonding with enzymes or receptors, potentially influencing their activity.

- Electrostatic Interactions : The charged nature of the amine can facilitate interactions with negatively charged biological targets .

Potential Therapeutic Applications

Research indicates that this compound may have applications in:

- Drug Development : Its structural features may allow it to act as a scaffold for developing novel therapeutics.

- Enzyme Inhibition : The ability to modulate enzyme activity through specific interactions positions this compound as a candidate for further exploration in pharmacology .

Synthesis

The synthesis of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate typically involves multiple steps:

- Formation of the Cyclohexane Ring : Starting from appropriate precursors.

- Introduction of Functional Groups : Sequential reactions to add the Boc group and hydroxyl functionality.

- Purification : Techniques such as chromatography are employed to isolate the desired product.

In industrial settings, flow microreactor systems are increasingly utilized to enhance efficiency and yield during synthesis .

Comparative Analysis

To understand the uniqueness of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Ethyl (1R,3S,4R)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate | 1392745-22-0 | Different stereochemistry affecting reactivity |

| Ethyl (1R,3S,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate | 1210348-16-5 | Variation in stereochemistry |

| Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclohexanecarboxylate | 1403763-28-9 | Similar functional groups but different positioning |

This table illustrates how variations in stereochemistry and functional groups can influence the biological activity and potential applications of these compounds .

Case Studies

Recent studies have focused on the interactions of Ethyl (1S,3R,4S)-3-((tert-butoxycarbonyl)amino)-4-hydroxycyclohexane-1-carboxylate with various molecular targets. For example:

- Enzyme Interaction Studies : Investigations into how the compound affects specific enzyme activities have shown promising results in modulating metabolic pathways.

- Receptor Binding Assays : Preliminary data suggest that the compound may bind effectively to certain receptor sites, indicating potential roles in signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.